molecular formula C18H16N2O3 B2945088 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide CAS No. 683232-38-4

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide

Cat. No.: B2945088
CAS No.: 683232-38-4
M. Wt: 308.337
InChI Key: GBWHLSMVDJBONX-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide is a synthetic organic compound characterized by an isoindole-1,3-dione core substituted with a 2-methyl group and linked to a 3-phenylpropanamide moiety. The isoindole-dione scaffold is notable for its planar, electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.

The 3-phenylpropanamide side chain introduces hydrophobicity and structural flexibility, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-20-17(22)13-8-5-9-14(16(13)18(20)23)19-15(21)11-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWHLSMVDJBONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide typically involves the reaction of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole with 3-phenylpropanoic acid or its derivatives. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide 2-methyl isoindole-dione + 3-phenylpropanamide C20H18N2O3 334.37 g/mol Hydrophobic side chain; potential for CNS penetration due to lipophilicity
3-Chloro-N-phenyl-phthalimide Chloro + phenyl C14H8ClNO2 257.67 g/mol Electron-withdrawing Cl enhances reactivity in polymer synthesis
Apremilast Ethoxy-methoxyphenyl + methylsulfonyl C22H24N2O7S 460.50 g/mol FDA-approved for psoriasis; modulates PDE4 and TNF-α
2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide 4-methylphenyl + isoindole-dione C24H20N2O3 384.43 g/mol Enhanced steric bulk; possible improved target selectivity
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pyridyl-sulfamoyl + methylpentanamide C24H23N5O5S 493.53 g/mol Sulfamoyl group may confer kinase inhibition or antibacterial activity

Key Observations

Substituent Impact on Bioactivity: The chloro group in 3-chloro-N-phenyl-phthalimide increases electrophilicity, making it a precursor for polyimide polymers . In contrast, the methyl group in the target compound may reduce metabolic oxidation, enhancing stability . Apremilast’s ethoxy-methoxyphenyl and methylsulfonyl groups are critical for its phosphodiesterase-4 (PDE4) inhibition and anti-inflammatory effects .

Sulfamoyl-containing analogs (e.g., the pyridin-2-yl derivative in ) exhibit higher polarity due to hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

Synthetic Utility: The isoindole-dione core is a versatile building block. For example, 3-chloro-N-phenyl-phthalimide is used to synthesize polyimide monomers , while the target compound’s amide linkage suggests applicability in peptidomimetic drug design.

Biological Activity

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a dioxoisoindole moiety, which is known for its diverse biological activities. The molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 306.35 g/mol. The structure can be represented as follows:

N 2 methyl 1 3 dioxo 2 3 dihydro 1H isoindol 4 yl 3 phenylpropanamide\text{N 2 methyl 1 3 dioxo 2 3 dihydro 1H isoindol 4 yl 3 phenylpropanamide}

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. One notable study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that it scavenges free radicals effectively and enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. This activity suggests a potential role in protecting cells from oxidative stress-related damage .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound has shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Case Study 1: Cancer Cell Line Evaluation

A study conducted on various cancer cell lines (MCF7 for breast cancer and A549 for lung cancer) reported an IC50 value of approximately 15 µM for MCF7 cells and 20 µM for A549 cells when treated with the compound for 48 hours. The results indicated a dose-dependent increase in apoptosis markers such as annexin V positivity and PARP cleavage .

Case Study 2: Antioxidant Assessment

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. The compound also improved cell viability by about 30% under oxidative stress conditions .

Research Findings Summary Table

Biological Activity Findings Reference
AnticancerInduces apoptosis in MCF7 and A549 cells; IC50 ~15 µM (MCF7), ~20 µM (A549)
AntioxidantReduces ROS levels; enhances SOD and catalase activity
Anti-inflammatoryInhibits TNF-alpha and IL-6 production in LPS-stimulated macrophages

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